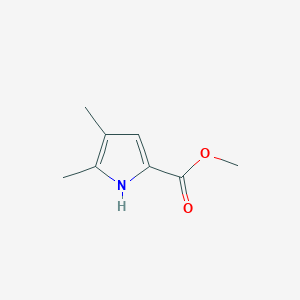










|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:8]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:10][C:11]=1[CH3:12].CN(C)[CH:19]=[O:20].[OH-].[Na+]>>[CH:19]([C:8]1[C:7]([CH3:6])=[C:11]([CH3:12])[NH:10][C:9]=1[C:13]([O:15][CH3:16])=[O:14])=[O:20] |f:3.4|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(NC1C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 0.5 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
WAIT
|
|
Details
|
at 90-100° C. for 0.5 hour
|
|
Duration
|
0.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The hot reaction mixture thus obtained
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
The solids precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 600 ml of ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted twice with 200 ml each of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with a mixture of hexane and ethyl acetate
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C(NC(=C1C)C)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0583 mol | |
| AMOUNT: MASS | 10.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |